Welcome to the BenchChem Online Store!
molecular formula C11H6FN3O B8296478 4-(4-Fluorophenyl)-3-oxo-3,4-dihydropyrazine-2-carbonitrile

4-(4-Fluorophenyl)-3-oxo-3,4-dihydropyrazine-2-carbonitrile

Cat. No. B8296478
M. Wt: 215.18 g/mol
InChI Key: KFLSMEYOBWKQLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08003662B2

Procedure details

A mixture of 3-chloro-1-(4-fluorophenyl)pyrazin-2(1H)-one (1.0 g, 4.5 mmol), dppf (0.25 g, 0.45 mmol), Pd2(dba3) (0.20 g, 0.22 mmol) and Zn(CN)2 (0.31 g, 2.7 mmol) in N-methylpyrrolidone (20 mL) was heated at 120° C. for 15 hours in a sealed vial. The residue was cooled to room temperature, treated with EtOAc (300 mL), washed with a solution of saturated aq. NH4Cl, conc. NOH, water (72 mL, a ratio of 4:1:4) and brine, dried over MgSO4, and concentrated. The crude was purified by silica gel flash column chromatography (100% CH2Cl2) to afford 0.77 g (80%) of the desired product. LRMS (ESI pos) m/e 216.0 (M+1). 1H-NMR (400 MHz, CDCl3) δ 7.58 (d, 1H), 7.46 (d, 1H), 7.42 (m, 2H), 7.26 (m, 2H); 19F-NMR (376 MHz, CDCl3) δ −109.6.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0.25 g
Type
catalyst
Reaction Step One
Name
Zn(CN)2
Quantity
0.31 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3](=[O:15])[N:4]([C:8]2[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=2)[CH:5]=[CH:6][N:7]=1.CCOC(C)=O.[CH3:22][N:23]1CCCC1=O>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2].[C-]#N.[C-]#N.[Zn+2]>[F:14][C:11]1[CH:12]=[CH:13][C:8]([N:4]2[CH:5]=[CH:6][N:7]=[C:2]([C:22]#[N:23])[C:3]2=[O:15])=[CH:9][CH:10]=1 |f:3.4.5,6.7.8|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C(N(C=CN1)C1=CC=C(C=C1)F)=O
Name
Quantity
20 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Name
Quantity
0.25 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]
Name
Zn(CN)2
Quantity
0.31 g
Type
catalyst
Smiles
[C-]#N.[C-]#N.[Zn+2]
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The residue was cooled to room temperature
WASH
Type
WASH
Details
washed with a solution of saturated aq. NH4Cl, conc. NOH, water (72 mL
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a ratio of 4:1:4) and brine, dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude was purified by silica gel flash column chromatography (100% CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1C(C(=NC=C1)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.77 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.